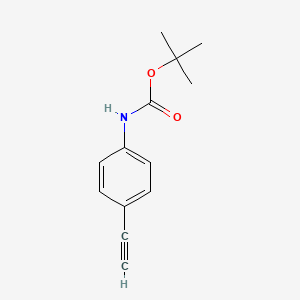

![molecular formula C9H10N2 B2823866 2,7-Dimethyl-1H-benzo[d]imidazole CAS No. 23291-66-9](/img/structure/B2823866.png)

2,7-Dimethyl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,7-Dimethyl-1H-benzo[d]imidazole is a chemical compound with the molecular weight of 146.19 . It is a solid substance that is stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis process emphasizes the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3, (H,10,11) .Chemical Reactions Analysis

Imidazoles, including this compound, are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in dry conditions at room temperature . It has a molecular weight of 146.19 .Scientific Research Applications

Luminescence Sensing

Imidazole derivatives have been synthesized and employed in luminescence sensing. For instance, two dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives. These frameworks demonstrate potential as fluorescence sensors for detecting specific chemicals due to their characteristic sharp emission bands (Shi et al., 2015).

Green Chemistry and Catalysis

Research has highlighted the efficiency of novel nanostructured molten salts in catalyzing the synthesis of tetrasubstituted imidazole derivatives. This approach showcases effective catalysis with excellent cost-effectiveness and reusability of the catalyst, emphasizing advancements in green chemistry (Zolfigol et al., 2015).

Molecular Frameworks and Gas Adsorption

Zeolitic Imidazole Frameworks (ZIFs), such as ZIF-7, have been studied for their unique gas adsorption properties and catalytic potential. The defect sites on ZIF-7 enhance its catalytic efficiency for specific reactions, demonstrating the framework's utility in both separation technology and catalysis (Dahnum et al., 2019).

Corrosion Inhibition

Benzimidazole derivatives exhibit notable efficacy as corrosion inhibitors for steel in acidic environments. This application is crucial for protecting industrial materials, where specific imidazole derivatives have shown high inhibition efficiency, highlighting their significance in materials science (Yadav et al., 2016).

Pharmaceutical Research

While avoiding drug-specific details, it's notable that imidazole-based compounds play a significant role in medicinal chemistry. Their unique structural features enable broad bioactivities, with numerous imidazole-based compounds used clinically to treat various diseases. This underlines the imidazole ring's importance in the development of therapeutic agents (Zhang et al., 2014).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile range of biological and pharmacological activities .

Mode of Action

It’s worth noting that imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .

Result of Action

As mentioned earlier, imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Dimethyl-1H-benzo[d]imidazole. For instance, the compound is recommended to be stored in a dry room at normal temperature . This suggests that moisture and temperature could potentially affect its stability and efficacy.

Safety and Hazards

Future Directions

Imidazole derivatives, including 2,7-Dimethyl-1H-benzo[d]imidazole, are being increasingly used in the development of new drugs . They show a broad range of biological activities and are used in a variety of everyday applications . Therefore, the future direction in the study of this compound and similar compounds is likely to continue focusing on their synthesis and potential applications in medicine and other fields .

properties

IUPAC Name |

2,4-dimethyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXKVDPOWQTTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2823789.png)

![1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2823790.png)

![4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2823793.png)

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2823802.png)

![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)

![5-methyl-1-[(3-methylphenyl)methyl]-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2823806.png)